molecular formula C12H15BrO2 B1457511 Ethyl 3-bromo-2,4,6-trimethylbenzoate CAS No. 1515382-53-2

Ethyl 3-bromo-2,4,6-trimethylbenzoate

Cat. No.: B1457511
CAS No.: 1515382-53-2
M. Wt: 271.15 g/mol
InChI Key: AYPOOQCOBIMZCI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4,6-trimethylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, 4, and 6 on the benzene ring are replaced by a bromine atom and three methyl groups, respectively, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of 2,4,6-trimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of ethyl 3-substituted-2,4,6-trimethylbenzoates.

    Reduction: Formation of 3-bromo-2,4,6-trimethylbenzyl alcohol.

    Oxidation: Formation of 3-bromo-2,4,6-trimethylbenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2,4,6-trimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,4,6-trimethylbenzoate depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3-bromo-2,4,6-trimethylbenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-methylbenzoate: Similar structure but with fewer methyl groups, leading to different reactivity and applications.

    Ethyl 3-chloro-2,4,6-trimethylbenzoate: Chlorine atom instead of bromine, affecting the compound’s reactivity and physical properties.

    Ethyl 3-bromo-2,4-dimethylbenzoate: Lacks one methyl group, resulting in different steric and electronic effects.

Properties

IUPAC Name

ethyl 3-bromo-2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-5-15-12(14)10-7(2)6-8(3)11(13)9(10)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPOOQCOBIMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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